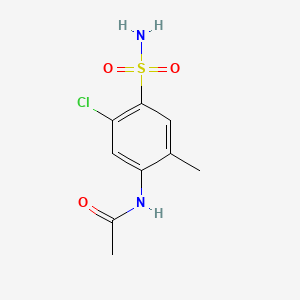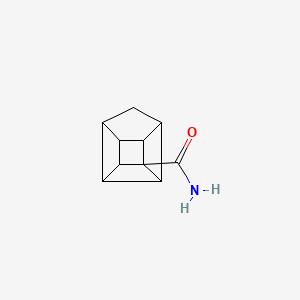
BAKUCHIOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This plant is native to parts of Eastern Asia, including China and India, where it has been used in traditional medicine for various skin conditions and as an anti-inflammatory agent . Bakuchiol has gained significant attention in recent years due to its potential as a natural alternative to retinol, offering similar anti-aging benefits without the associated irritation .
準備方法
Synthetic Routes and Reaction Conditions
Bakuchiol can be synthesized through various chemical routes. One common method involves the extraction of this compound from Psoralea corylifolia seeds using solvents such as petroleum ether or ethanol. The extract is then subjected to column chromatography for purification . Another approach involves the total synthesis of this compound, which includes constructing its carbon tetra-alkylated stereocenter through several strategies .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Psoralea corylifolia seeds. Techniques such as cold-pressing or solvent extraction are employed, with cold-pressing being a more natural and gentle method that helps retain the beneficial properties of the oil . Solvent extraction, on the other hand, can yield higher quantities of this compound but may require additional purification steps .
化学反応の分析
Types of Reactions
Bakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives with improved efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced biological activities, such as improved antioxidant or anti-inflammatory properties .
科学的研究の応用
Bakuchiol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetic Industry: This compound is widely used in skincare products for its anti-aging, anti-inflammatory, and antioxidant properties
Pharmaceutical Industry: It has shown potential in treating various skin conditions, including acne, melasma, and hyperpigmentation.
Biological Research: This compound’s ability to modulate gene expression and inhibit matrix metalloprotease (MMP) activity makes it a valuable compound for studying skin aging and related processes
Medical Research: Studies have demonstrated this compound’s anticancer, antibacterial, and antifungal activities, making it a promising candidate for developing new therapeutic agents
作用機序
Bakuchiol exerts its effects through multiple mechanisms. It acts as a powerful antioxidant, scavenging free radicals and slowing down the skin aging process . Additionally, this compound inhibits inflammatory reactions and reduces skin damage caused by external factors such as ultraviolet rays and pollutants . It also modulates gene expression in a manner similar to retinol, leading to improved skin firmness and reduced signs of aging .
類似化合物との比較
Bakuchiol is often compared to retinol due to its similar anti-aging effects. unlike retinol, this compound does not cause skin irritation or sensitivity to sunlight . Other similar compounds include:
Retinol: A well-known anti-aging compound but can cause skin irritation.
Tretinoin: A synthetic derivative of retinol with potent anti-aging effects but higher risk of skin irritation.
This compound’s unique combination of efficacy and gentleness makes it a valuable alternative to these compounds in skincare and therapeutic applications .
特性
CAS番号 |
17015-60-0 |
|---|---|
分子式 |
C17H22O |
分子量 |
242.36 g/mol |
IUPAC名 |
4-[(1E)-3-ethenyl-7-methylocta-1,6-dienyl]phenol |
InChI |
InChI=1S/C17H22O/c1-4-15(7-5-6-14(2)3)8-9-16-10-12-17(18)13-11-16/h4,6,8-13,15,18H,1,5,7H2,2-3H3/b9-8+ |
InChIキー |
HFGJBFLUJAGDTP-CMDGGOBGSA-N |
SMILES |
CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |
異性体SMILES |
CC(=CCCC(C=C)/C=C/C1=CC=C(C=C1)O)C |
正規SMILES |
CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B579052.png)

![(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione](/img/structure/B579054.png)

![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)

![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)

![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)
![(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine](/img/structure/B579071.png)

